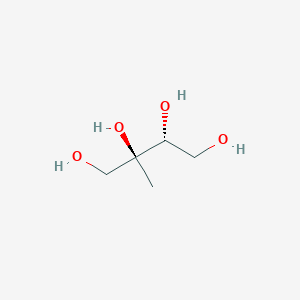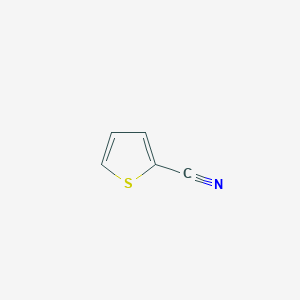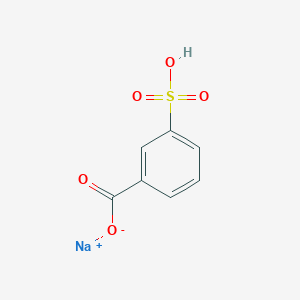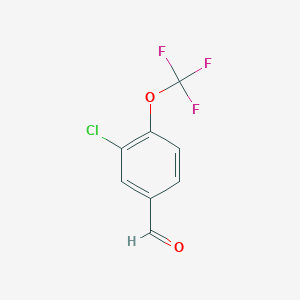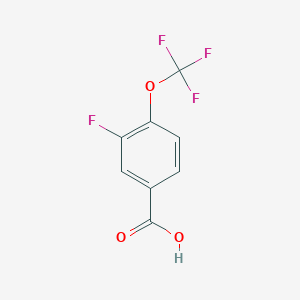![molecular formula C15H13F3O B031605 1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol CAS No. 136757-49-8](/img/structure/B31605.png)
1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol
Overview
Description
1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol, commonly known as 1-TFMPP, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that has a melting point of 136-137 °C and a boiling point of 291-292 °C. It is insoluble in water and has a molecular weight of 268.32 g/mol. 1-TFMPP is a member of the class of compounds known as trifluoromethylphenylphenylethanols, which are used as intermediates in the synthesis of various compounds.
Scientific Research Applications
Cancer Research : Novel derivatives of 2-phenylethanol, like those synthesized by Zheng et al. (2010), have shown potential in suppressing lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010).
Biotechnological Production : Hua and Xu (2011) reported advancements in the biotechnological production of 2-phenylethanol, offering environmentally friendly methods for producing natural flavors and fragrances (Hua & Xu, 2011).
Biosynthesis and Extraction : The work of Okuniewska et al. (2017) identified optimal ionic liquids for 2-phenylethanol biosynthesis and its extraction from aqueous solutions, enhancing the efficiency of the process (Okuniewska et al., 2017).
Genetic Engineering for Production : Kang et al. (2014) achieved high production of 2-phenylethanol from glucose by optimizing gene expression in Escherichia coli, a significant development in renewable chemical production (Kang et al., 2014).
Catalysis in Organic Chemistry : Research by ten Brink et al. (2001) and Quillian et al. (2019) explored the roles of different catalysts, including trifluoromethylphenyl compounds, in various organic reactions, contributing to the synthesis of complex organic molecules (ten Brink et al., 2001); (Quillian et al., 2019).
Environmental Applications : Natarajan et al. (2013) demonstrated the photocatalytic degradation of 2-phenylethanol in wastewater, highlighting its potential in environmental remediation (Natarajan et al., 2013).
Molecular Structure and Dynamics : Studies by Mons et al. (1999) and Nowok et al. (2021) explored the molecular conformation and hydrogen bonding patterns in 2-phenylethanol and its complexes, contributing to our understanding of molecular interactions and dynamics (Mons et al., 1999); (Nowok et al., 2021).
Chemical Synthesis and Analysis : Additional studies by Yadav et al. (2011), Wittig (1980), and Nibbering et al. (1968) further contribute to the understanding of chemical synthesis, catalysis, and the analytical properties of 2-phenylethanol and related compounds (Yadav & Sontakke, 2011); (Wittig, 1980); (Nibbering & Boer, 1968).
properties
IUPAC Name |
2-phenyl-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c16-15(17,18)13-8-6-12(7-9-13)14(19)10-11-4-2-1-3-5-11/h1-9,14,19H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKBXIJRLCUBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



